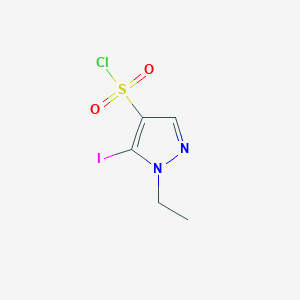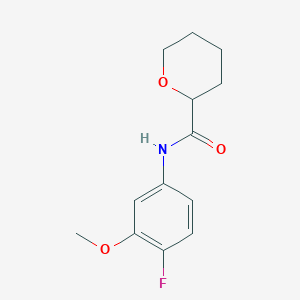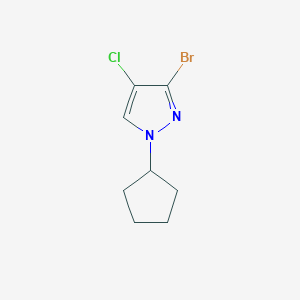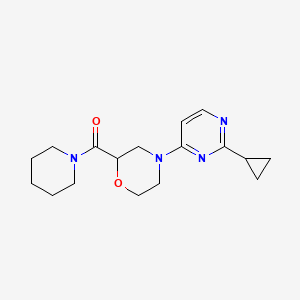
2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))ace tamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide is a complex organic compound that features both thiazolidine and triazole rings. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide typically involves multi-step organic reactions. A common approach might include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the triazole ring via a cycloaddition reaction.
- Coupling of the two rings through an acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with thiazolidine and triazole rings are often investigated for their potential as enzyme inhibitors or as ligands for biological targets.
Medicine
Medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Triazole derivatives: Commonly used in antifungal medications.
Uniqueness
The uniqueness of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these ring systems.
Properties
Molecular Formula |
C7H5N5O3S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C7H5N5O3S2/c13-4(11-12-2-8-10-6(12)16)1-3-5(14)9-7(15)17-3/h1-2H,(H,10,16)(H,11,13)(H,9,14,15)/b3-1- |
InChI Key |
JNJBNRSXECHJKE-IWQZZHSRSA-N |
Isomeric SMILES |
C1=NNC(=S)N1NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
C1=NNC(=S)N1NC(=O)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(5-Bromopyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12224239.png)
![3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide](/img/structure/B12224249.png)
![3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B12224256.png)
![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12224270.png)

![N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12224272.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224286.png)
![4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid](/img/structure/B12224289.png)
![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12224293.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224299.png)

